molecular formula C8H14N2O B3231832 rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 1330170-43-8

rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B3231832
CAS No.: 1330170-43-8
M. Wt: 154.21
InChI Key: QKAKLAFGBZQMLX-RQJHMYQMSA-N
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Description

The compound rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic organic compound that features a unique diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its specific stereochemistry and the presence of the diazabicyclo structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-7-3-2-6(9-7)4-8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAKLAFGBZQMLX-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(N2)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@@H](N2)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330170-43-8
Record name rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 2
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 3
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 4
Reactant of Route 4
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 5
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 6
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

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